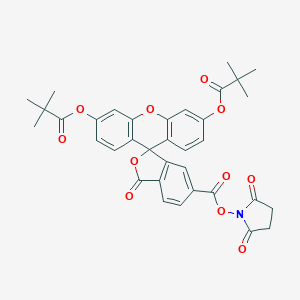

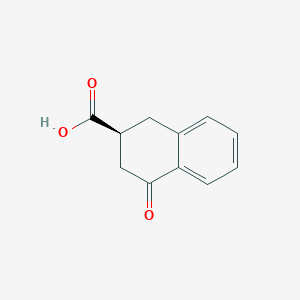

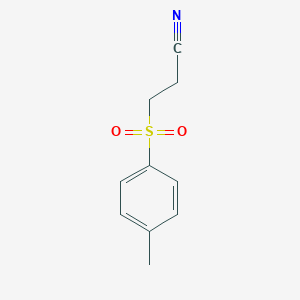

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH . The carboxyl group is polar and tends to make the molecule hydrophilic (water-loving). Carboxylic acids can participate in hydrogen bonding, increasing their stability and raising their boiling points .

Synthesis Analysis

Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis

The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon . The presence of both these polar groups leads to the formation of hydrogen bonds, which can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including reduction, esterification, and amide formation . They can also react with bases to form salts .Physical And Chemical Properties Analysis

Carboxylic acids are typically polar molecules due to the presence of the polar C=O and O-H bonds. They have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, like (S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, have been studied for their effects on biocatalysis, specifically their inhibitory impact on microbes used in fermentation processes. These acids are attractive for their flexibility and usage as precursors for various industrial chemicals. However, their inhibitory nature at certain concentrations can affect microbial yield and titer, posing challenges for biorenewable chemical production. This review emphasizes the need for metabolic engineering strategies to increase microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).

Atmospheric Aerosols and Environmental Impact

Research into water-soluble dicarboxylic acids and related compounds in atmospheric aerosols sheds light on their environmental impact, including their role in air quality and climate change. These studies provide insights into the molecular distributions, sources, and transformation pathways of these compounds, highlighting their ubiquity and the environmental significance of carboxylic acids (Kawamura & Bikkina, 2016).

Applications in Peptide Studies

The rigid nature of certain carboxylic acid derivatives, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), facilitates the analysis of peptide backbone dynamics and secondary structure through various spectroscopic techniques. This underscores the utility of carboxylic acids in biochemical research, particularly in understanding peptide interactions and conformations (Schreier et al., 2012).

Drug Development and Bioisosteres

Carboxylic acid moieties, including those similar to (S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, play a crucial role in medicinal chemistry as bioisosteres. They contribute to the pharmacophore of numerous drugs, influencing bioactivity, selectivity, and physicochemical properties. This highlights the importance of carboxylic acids in the development of new therapeutic agents (Horgan & O’ Sullivan, 2021).

Environmental Chemistry and Soil Interaction

Studies on the interaction of carboxylic acids with soil and environmental components offer insights into their ecological behavior and fate. This research aids in understanding the mobility, bioavailability, and potential environmental impact of carboxylic acids and their derivatives, informing strategies for pollution control and environmental protection (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMKOITXUEVCZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CC(=O)C2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)

![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)